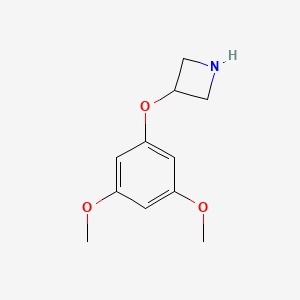

3-(3,5-Dimethoxyphenoxy)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

3-(3,5-dimethoxyphenoxy)azetidine |

InChI |

InChI=1S/C11H15NO3/c1-13-8-3-9(14-2)5-10(4-8)15-11-6-12-7-11/h3-5,11-12H,6-7H2,1-2H3 |

InChI Key |

HDRRVIGQAIRECW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)OC2CNC2)OC |

Origin of Product |

United States |

Precursor Synthesis:

Imine Formation: The imine component is typically synthesized through the condensation of a primary amine and an aldehyde. The substituents on both the amine and aldehyde can be varied to introduce desired functionalities on the final β-lactam ring. For syntheses aiming for an N-unsubstituted azetidine (B1206935), a protecting group, such as Boc (tert-butoxycarbonyl), is often incorporated onto the imine's nitrogen atom. This group can be removed in a later synthetic step. mdpi.com

Aryloxyacetyl Chloride Formation: The crucial 3,5-dimethoxyphenoxy group is introduced via the ketene (B1206846) precursor, 3,5-dimethoxyphenoxyacetyl chloride. The synthesis of this reagent begins with the Williamson ether synthesis, where 3,5-dimethoxyphenol (B141022) is reacted with an acetate (B1210297) synthon, such as ethyl bromoacetate, in the presence of a base. The resulting ester is then hydrolyzed to 3,5-dimethoxyphenoxyacetic acid. Subsequent treatment of this carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, yields the desired 3,5-dimethoxyphenoxyacetyl chloride. chemicalbook.com

The Staudinger 2+2 Cycloaddition:

The cycloaddition reaction is typically performed by generating the highly reactive phenoxyketene in situ. This is achieved by the slow addition of the 3,5-dimethoxyphenoxyacetyl chloride to a solution containing the imine and a tertiary amine base, most commonly triethylamine (B128534) (Et₃N). mdpi.com The base dehydrohalogenates the acyl chloride to form the ketene (B1206846), which is immediately trapped by the imine present in the reaction mixture. organic-chemistry.org

The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or toluene. wikipedia.orgchemicalbook.com Reaction temperature is a critical parameter that can influence the stereochemical outcome. Research has shown that conducting the cycloaddition at low temperatures, for instance -82 °C, can lead to high cis-selectivity in the formation of the β-lactam ring, particularly when using N-Boc protected imines. mdpi.com The stereochemistry of the final product is determined during the stepwise ring closure of a zwitterionic intermediate that forms after the initial nucleophilic attack of the imine nitrogen on the ketene. organic-chemistry.org

Table 1: Generalized Staudinger Cycloaddition for 3-(3,5-Dimethoxyphenoxy)azetidin-2-one

| Reactant 1 (Imine) | Reactant 2 (Acyl Chloride) | Reagents | Solvent | Product (β-Lactam) |

| Triethylamine (Et₃N) | Dichloromethane (DCM) | |||

| N-Protected Imine | 3,5-Dimethoxyphenoxyacetyl chloride | Base | Aprotic Solvent | 1-Protected-3-(3,5-dimethoxyphenoxy)azetidin-2-one |

Note: R¹ and R² represent substituents from the precursor aldehyde and amine, respectively. R³ often represents a protecting group like Boc.

Reduction to Azetidine:

The final step in converting the β-lactam intermediate into the target azetidine (B1206935) is the reduction of the amide carbonyl group (C=O) to a methylene (B1212753) group (CH₂). This transformation is typically accomplished using powerful reducing agents capable of reducing amides, such as lithium aluminum hydride (LiAlH₄) or a borane (B79455) complex (e.g., BH₃·THF). This reduction removes the carbonyl functionality, completing the synthesis of the saturated 3-(3,5-dimethoxyphenoxy)azetidine ring system.

This synthetic pathway, leveraging the robust and adaptable Staudinger cycloaddition, provides a reliable and well-documented route for the formation of 3-aryloxy-β-lactams, which serve as key intermediates in the synthesis of 3-phenoxyazetidine (B1367254) derivatives.

Chemical Transformations and Reactivity of Azetidine Structures

Functionalization of the Azetidine (B1206935) Ring

The modification of the azetidine scaffold without its cleavage is a powerful strategy for the synthesis of complex molecules. For a compound like 3-(3,5-dimethoxyphenoxy)azetidine, functionalization can be anticipated at the nitrogen atom or the carbon atoms of the ring.

Direct functionalization of C(sp³)–H bonds is a highly sought-after transformation in organic synthesis as it allows for the modification of a molecule without the need for pre-installed functional groups. In the context of azetidines, this approach has been successfully applied to introduce new substituents onto the ring.

Palladium-catalyzed C(sp³)–H arylation has been demonstrated on azetidine derivatives. nih.gov For this compound, particularly when the nitrogen is protected with a suitable directing group (e.g., picolinamide), C–H activation could potentially occur at the C2 or C4 positions. The regioselectivity would likely be influenced by the steric hindrance imposed by the 3-phenoxy group and the electronic nature of the directing group.

Similarly, intramolecular C(sp³)–H amination catalyzed by palladium has been used to synthesize bicyclic azetidine structures. rsc.org This suggests that with an appropriate tether, the C-H bonds of the azetidine ring in this compound could undergo intramolecular amination.

Recent advancements in photoredox catalysis have also enabled the direct C(sp³)–H functionalization of saturated aza-heterocycles under mild conditions. rsc.org It is conceivable that this compound could undergo such transformations, for example, through hydrogen atom transfer (HAT) to generate an azetidinyl radical, which could then be trapped by various radical acceptors.

Table 1: Examples of Direct C(sp³)–H Functionalization of Azetidine Analogs

| Azetidine Substrate | Reagents and Conditions | Product | Comments |

|---|---|---|---|

| N-Picolinamide-azetidine | Aryl iodide, Pd(OAc)₂, Ag₂CO₃, 1,4-dioxane, 100 °C | 2-Aryl-N-picolinamide-azetidine | Demonstrates the feasibility of C2-arylation with a directing group. |

| N-Boc-2-alkylazetidine | PhI(OAc)₂, I₂, light | 2-Alkyl-4-iodo-N-Boc-azetidine | Hofmann-Löffler-Freytag type reaction leading to C4 functionalization. |

This table presents data from analogous reactions on different azetidine substrates to illustrate potential reactivity.

The introduction of new substituents with control over the stereochemistry is a cornerstone of modern organic synthesis. For a chiral molecule like this compound, diastereoselective reactions are of particular importance.

Diastereoselective alkylation of N-protected azetidines can be achieved through deprotonation at one of the α-carbons to the nitrogen, followed by trapping of the resulting anion with an electrophile. The stereochemical outcome of this process is often directed by the existing stereocenter at C3. The bulky 3-(3,5-dimethoxyphenoxy) group would be expected to direct the incoming electrophile to the face of the ring opposite to it, leading to the trans-isomer as the major product.

Chemoselective displacement reactions on azetidines often involve the activation of a leaving group on the ring. For instance, a hydroxyl group at C3 can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a variety of nucleophiles. In the case of this compound, the phenoxy group itself is a poor leaving group. However, activation of the nitrogen atom to form an azetidinium ion can render the ring susceptible to nucleophilic attack, which typically occurs as a ring-opening reaction (see section 4.2).

The direct deprotonation of an α-C-H bond to the nitrogen atom in a protected azetidine, followed by reaction with an acylating agent, is a direct method for the synthesis of α-acylazetidines. The use of a protecting group on the nitrogen, such as a tert-butoxycarbonyl (Boc) group, facilitates this reaction. researchgate.net

For N-Boc-3-(3,5-dimethoxyphenoxy)azetidine, treatment with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent such as TMEDA would be expected to lead to deprotonation at either the C2 or C5 position. The regioselectivity would be influenced by the electronic and steric effects of the 3-phenoxy substituent. The resulting lithiated species can then be trapped with an acylating agent, such as an acid chloride or an anhydride, to yield the corresponding 2-acyl or 5-acyl azetidine.

Ring-Opening Reactions of Azetidines

The significant ring strain of azetidines makes them susceptible to ring-opening reactions upon treatment with various reagents. These reactions are often highly regioselective and can be rendered stereoselective, providing access to a wide range of functionalized acyclic amines.

Enantioselective desymmetrization is a powerful strategy for the synthesis of chiral molecules from achiral starting materials. While this compound itself is chiral, the concept of enantioselective ring-opening is highly relevant to related azetidine structures. For instance, a prochiral meso-azetidine can be ring-opened with a nucleophile in the presence of a chiral catalyst to yield a single enantiomer of the product.

More pertinent to the target compound is the enantioselective ring-opening of 3-substituted azetidines. Recent studies have shown that chiral hydrogen-bond donor catalysts can promote the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. chemrxiv.org This type of reaction proceeds through an SN2 mechanism, and the chiral catalyst is able to differentiate between the two enantiotopic transition states, leading to high enantioselectivity. It is highly probable that N-protected this compound could undergo a similar enantioselective ring-opening with a suitable nucleophile and chiral catalyst.

The regioselectivity of azetidine ring-opening is a critical aspect of their chemistry. The site of nucleophilic attack is dependent on the substitution pattern of the azetidine ring and the nature of the activating agent and the nucleophile.

Activation of the azetidine nitrogen, typically by protonation or alkylation to form an azetidinium ion, is often a prerequisite for ring-opening. organic-chemistry.org For an N-alkyl-3-(3,5-dimethoxyphenoxy)azetidinium ion, nucleophilic attack can occur at either C2 or C4. The regioselectivity is governed by a balance of steric and electronic factors. Generally, nucleophilic attack is favored at the less substituted carbon. Therefore, attack at C4 would be expected to be the major pathway. However, the electronic influence of the 3-phenoxy group could also play a role.

Ring-opening with carbon nucleophiles, such as Grignard reagents or organocuprates, provides an excellent method for the formation of new carbon-carbon bonds. The reaction of an activated this compound with a carbon nucleophile would be expected to yield a γ-amino alcohol derivative.

The introduction of fluorine into organic molecules is of great interest in medicinal chemistry. The ring-opening of azetidines with fluoride (B91410) nucleophiles represents a direct route to γ-fluoroamines. For example, treatment of 2-substituted azetidines with Olah's reagent (pyridine-HF) has been shown to result in regioselective ring-opening to afford the corresponding γ-fluoroamines. rsc.org It is plausible that this compound, upon activation, would undergo a similar reaction with a fluoride source, with the fluoride attacking the less hindered C4 position.

Table 2: Examples of Regioselective Ring-Opening of Azetidine Analogs

| Azetidine Substrate | Reagents and Conditions | Major Product | Comments |

|---|---|---|---|

| N-Benzyl-2-phenylazetidinium | NaN₃, MeOH, reflux | 1-Azido-3-(benzylamino)-3-phenylpropane | Nucleophilic attack at the less substituted C4 position. |

| N-Tosyl-2-phenylazetidine | Pyridine-HF, CH₂Cl₂, rt | N-Tosyl-3-fluoro-1-phenylpropan-1-amine | Regioselective opening with a fluorine nucleophile. |

This table presents data from analogous reactions on different azetidine substrates to illustrate potential reactivity.

Ring Expansion Reactions

Ring expansion reactions of azetidines provide a powerful method for synthesizing larger, more complex heterocyclic structures. These transformations are often driven by the release of ring strain.

Acid-Mediated Ring Expansion: One notable example is the acid-mediated ring expansion of 2-substituted azetidine carbamates to form 1,3-oxazinan-2-ones. acs.org This reaction proceeds through the protonation of the azetidine nitrogen, followed by C–N bond cleavage to generate a carbocation intermediate. acs.org This intermediate is then trapped by the oxygen of the carbamate (B1207046) group, leading to the expanded six-membered ring. The presence of electron-donating groups on an aryl substituent at the 2-position can stabilize the carbocation, often leading to higher yields. acs.org For a hypothetical 2-aryl derivative of this compound, this methodology could provide a route to novel 1,3-oxazinan-2-one (B31196) structures.

Carbene-Mediated Ring Expansion: Another strategy involves the reaction of azetidines with carbenes. For instance, the treatment of an azetidine with a diazo compound in the presence of a copper catalyst can lead to the formation of a pyrrolidine, representing a one-carbon ring expansion. acs.org This transformation proceeds through a acs.orgglobalresearchonline.net-Stevens rearrangement. acs.org Biocatalytic approaches using engineered enzymes have also demonstrated highly enantioselective one-carbon ring expansions of aziridines to azetidines, a concept that could potentially be extended to azetidine-to-pyrrolidine expansions. acs.org

Reductive σ N–C Bond Cleavage

The cleavage of the N–C sigma bond in azetidines is a key reaction that takes advantage of the ring's inherent strain. rsc.org This transformation allows for the introduction of new functional groups and the synthesis of acyclic amine derivatives.

Transition-Metal-Free Cleavage: A notable method for the reductive C–N σ bond cleavage of N-acylazetidines utilizes an electride derived from sodium dispersions and 15-crown-5. mdpi.com This single-electron transfer process is highly chemoselective, favoring the cleavage of the strained azetidine ring over less strained cyclic amides or acyclic amides. mdpi.com The reaction proceeds effectively for a wide range of N-acylazetidines, including those with sterically demanding groups. mdpi.com This suggests that an N-acylated derivative of this compound could likely undergo this transformation to yield a functionalized γ-aminobutyric acid derivative. The driving force for this reaction is attributed to the significant ring strain of the four-membered ring. mdpi.com

Reactivity of Azetidinones (β-Lactams)

Azetidin-2-ones, commonly known as β-lactams, are a critical class of compounds closely related to azetidines. jmchemsci.com The presence of a carbonyl group within the four-membered ring introduces additional reactivity, making them susceptible to a variety of transformations. globalresearchonline.net

Photochemical Rearrangements to Pyrroles

Photochemical reactions offer unique pathways for the transformation of azetidinone structures. While direct photochemical rearrangement of simple azetidinones to pyrroles is not a commonly cited reaction, related photochemical processes of similar heterocyclic systems are well-documented. For example, the photochemical electrocyclic ring contraction of dihydropyridines is a known method for synthesizing 2-azabicyclo[2.2.0]hex-5-enes, which are related bicyclic β-lactam structures. acs.org Furthermore, the decarbonylative photochemistry of N-Boc-3-azetidinone has been shown to generate azomethine ylides. chemrxiv.org These reactive intermediates can then undergo [3+2] cycloaddition reactions with alkenes to produce substituted pyrrolidines. chemrxiv.org

Cycloaddition Reactions in β-Lactam Synthesis

Cycloaddition reactions are fundamental to the synthesis of the β-lactam ring. The most prominent of these is the Staudinger ketene-imine [2+2] cycloaddition. nih.govrsc.org This reaction, first reported in 1907, involves the reaction of a ketene (B1206846) with an imine to form the azetidin-2-one (B1220530) ring. nih.gov This method is highly versatile, with a broad scope of applicable substrates, and remains one of the most reliable routes to β-lactams. nih.govrsc.org Asymmetric variations of the Staudinger cycloaddition, often employing chiral auxiliaries, have been developed to produce enantiomerically pure β-lactams. nih.gov

Another significant method is the Kinugasa reaction, which is a copper-catalyzed [3+2] cycloaddition of a terminal alkyne and a nitrone, which then rearranges to form a β-lactam. researchgate.net More recent developments include rhodium-catalyzed [2+2] cycloadditions of terminal alkynes and imines, which proceed under mild conditions. researchgate.net These cycloaddition strategies are central to the construction of the β-lactam core and could be hypothetically employed in synthetic routes leading to complex azetidinone structures.

Decarboxylation Reactions of Azetidine-2-carboxylic Acids

Azetidine-2-carboxylic acid and its derivatives are important chiral building blocks. wikipedia.org The decarboxylation of these compounds can provide access to other functionalized azetidines. Generally, the decarboxylation of carboxylic acids can be achieved under either acidic or basic conditions, often requiring heat. youtube.com For β-keto acids, decarboxylation occurs readily upon mild heating through a cyclic transition state. youtube.com While azetidine-2-carboxylic acid itself does not have a β-carbonyl group, its derivatives can be designed to facilitate decarboxylation. For instance, conversion of the carboxylic acid to an acyl chloride using a reagent like oxalyl chloride could be a preliminary step in a transformation that ultimately leads to the removal of the carboxyl group. researchgate.net In biological systems, some organisms are known to metabolize azetidine-2-carboxylic acid, which can involve enzymatic ring-opening rather than direct decarboxylation. nih.gov

Computational Chemistry and Modeling Studies of Azetidine Derivatives

Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(3,5-Dimethoxyphenoxy)azetidine, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to determine its optimal three-dimensional geometry. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's structure.

Furthermore, these calculations can predict various electronic properties that govern the molecule's reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map can also be calculated to identify nucleophilic and electrophilic sites within the molecule, predicting how it might interact with other chemical species.

Table 1: Hypothetical Quantum Chemical Data for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -X.XX eV | Relates to the ability to donate electrons. |

| LUMO Energy | +Y.YY eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Z.ZZ eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | D.DD Debye | Indicates the overall polarity of the molecule. |

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Conformational Analysis of Azetidine (B1206935) Rings

The four-membered azetidine ring is not planar and exhibits a characteristic puckered conformation. Conformational analysis is crucial to identify the most stable arrangement of the atoms in space, which in turn influences the molecule's biological activity and physical properties. For this compound, the orientation of the dimethoxyphenoxy substituent relative to the azetidine ring is of particular interest.

Computational methods can be used to explore the potential energy surface of the molecule, identifying different conformers and the energy barriers between them. The puckering of the azetidine ring and the rotation around the C-O bond connecting the phenoxy group would be systematically studied. This analysis would reveal the preferred spatial arrangement of the molecule, which is essential for understanding its interactions with biological targets like enzymes and receptors. The inherent ring strain of the azetidine core, estimated to be around 25.4 kcal/mol, significantly influences its reactivity and conformation. researchgate.net

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its potential reactions. For instance, the synthesis of azetidines can be challenging, and computational models have been developed to predict successful reaction pathways, such as photocatalyzed cycloadditions. nih.govacs.org

By mapping the entire reaction pathway, including the structures of reactants, transition states, and products, chemists can understand the feasibility and kinetics of a reaction. For example, if this compound were to be synthesized via a nucleophilic substitution reaction, computational modeling could elucidate the structure of the transition state and the activation energy required for the reaction to proceed. This understanding can help in optimizing reaction conditions to improve yield and selectivity. Studies on related systems have shown that computational approaches can successfully model complex reaction mechanisms, including those involving strained ring systems. researchgate.net

In Silico Studies for Compound Characterization

In silico studies encompass a range of computational techniques used to predict the properties of a compound before it is synthesized and tested. For this compound, these studies would be instrumental in predicting its potential as a drug candidate.

Various molecular descriptors can be calculated to predict properties such as solubility, lipophilicity (logP), and potential for hydrogen bonding. These are crucial for a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADMET). While specific in silico studies on this compound are not published, similar studies on other azetidine derivatives have been used to predict their drug-likeness and potential biological activities. mit.edu For instance, computational docking simulations could predict how well this compound binds to the active site of a specific protein target, providing a hypothesis for its mechanism of action.

Analytical Methodologies for Chemical Characterization in Research

Spectroscopic Techniques for Structure Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the functional groups present can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 3-(3,5-Dimethoxyphenoxy)azetidine would be expected to show distinct signals corresponding to the protons of the azetidine (B1206935) ring and the 3,5-dimethoxyphenoxy group. The protons on the azetidine ring typically appear in the range of 3.0-4.5 ppm. The methoxy (B1213986) group protons would likely appear as a sharp singlet at around 3.7-3.8 ppm. The aromatic protons of the dimethoxyphenyl group would be expected in the aromatic region, around 6.0-7.0 ppm. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals would be expected for the carbons of the azetidine ring, the methoxy groups, and the aromatic ring. The carbons of the azetidine ring are expected to resonate in the aliphatic region of the spectrum. The methoxy carbons would appear around 55-60 ppm. The aromatic carbons would be observed in the downfield region, typically between 100-160 ppm.

While ¹⁵N and ¹⁹F NMR are powerful techniques, their application is contingent on the presence of these isotopes. For the parent compound this compound, ¹H and ¹³C NMR are the most relevant. However, in the synthesis of derivatives, if nitrogen or fluorine containing reagents are used, ¹⁵N and ¹⁹F NMR would be crucial for characterization.

Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm. These are estimated values and may vary based on solvent and experimental conditions.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | C2', C6' | ~6.1-6.3 | ~95-100 |

| Aromatic CH | C4' | ~6.0-6.2 | ~93-98 |

| Aromatic C-O | C1' | - | ~160-162 |

| Aromatic C-O | C3', C5' | - | ~161-163 |

| Azetidine CH-O | C3 | ~4.8-5.0 | ~70-75 |

| Azetidine CH₂ | C2, C4 | ~3.8-4.2 | ~50-55 |

| Methoxy CH₃ | -OCH₃ | ~3.75 | ~55-56 |

| Azetidine NH | NH | Variable (broad) | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C-O stretching for the ether linkages, and N-H stretching for the secondary amine of the azetidine ring. The presence of the aromatic ring would be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Azetidine) | Stretching | 3300-3500 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Aryl Ether) | Stretching | 1200-1250 (asymmetric), 1000-1075 (symmetric) |

| C-N (Azetidine) | Stretching | 1180-1230 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition of the molecule, which is a definitive confirmation of its chemical formula. For C₁₁H₁₅NO₃, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Fragmentation patterns observed in the mass spectrum can also support the proposed structure. For instance, cleavage of the ether bond or fragmentation of the azetidine ring would lead to characteristic fragment ions.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column. The mobile phase would typically consist of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound under specific conditions is a characteristic property, and the peak area can be used to determine its purity. The development of an HPLC method would involve optimizing the mobile phase composition, flow rate, and detection wavelength (typically in the UV range for this chromophore-containing molecule) to achieve good separation and sensitivity. tcichemicals.com

Flash chromatography is a preparative column chromatography technique that uses a positive pressure to force the solvent through the column, making the separation faster than traditional gravity-fed chromatography. ajrconline.org It is widely used for the purification of reaction mixtures in organic synthesis. nih.govgoogle.com For the purification of this compound, a silica (B1680970) gel column would typically be used. The choice of eluent is crucial for successful separation and would be determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system, likely a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), would be selected to provide good separation of the desired product from any impurities or starting materials. nih.govgoogle.com

Structure Activity Relationship Sar Methodologies for Azetidine Derivatives

Systematic Modification and Design of Azetidine (B1206935) Scaffolds

The systematic modification of the azetidine scaffold is a cornerstone of SAR studies, allowing researchers to probe the influence of different structural features on a molecule's activity. This iterative process involves the methodical alteration of various parts of the molecule to enhance potency and improve physicochemical properties. acs.org A common approach is the variation of substituents on the azetidine ring. For instance, in the development of certain inhibitors, moieties attached to the azetidine core are systematically varied to optimize interactions with biological targets. acs.org

Another key strategy in the design of azetidine scaffolds is the use of the azetidine ring as a conformationally restricted linker. acs.org Replacing more flexible linkers, such as proline, with an azetidine-2-carboxamide scaffold has been shown to significantly increase potency in some instances. acs.org This highlights the importance of the scaffold itself in pre-organizing the pharmacophoric groups in a favorable conformation for binding.

Furthermore, the synthesis of diverse libraries of azetidine-based scaffolds, including fused, bridged, and spirocyclic systems, allows for a broader exploration of chemical space. nih.gov These modifications aim to create novel molecular architectures with improved properties for specific therapeutic targets. nih.gov The development of stereospecific synthesis methods, such as the C(sp³)–H arylation of azetidines, enables the preparation of stereochemically defined building blocks, which is crucial for detailed SAR analysis. nih.gov

Investigating Substituent Effects on Chemical Properties Relevant to Research Design

For example, modifications to decrease lipophilicity can be achieved by altering specific substituents. acs.org While such changes can sometimes lead to a variation in potency, the inherent potency of the azetidine scaffold may allow for a balancing act, where physicochemical properties are improved while maintaining sufficient biological activity. acs.org The introduction of polar functional groups or the replacement of lipophilic moieties are common strategies.

| Substituent Modification | Rationale | Observed Effect on Properties | Example Context |

|---|---|---|---|

| Variation of cyclohexyl group | Decrease lipophilicity | Tolerated with variable effects on potency | Optimization of STAT3 inhibitors acs.org |

| Conversion of carboxylate to methyl ester | Improve cell membrane permeability | Lowered cell-free inhibitory potency but potentially improved cellular activity | Addressing low cellular activity of STAT3 inhibitors acs.org |

| Introduction of methyl groups on an azepanone core | Modulate potency and pharmacokinetic properties | Widely varied inhibitory potency and pharmacokinetic profiles depending on position and stereochemistry | Development of Cathepsin K inhibitors researchgate.net |

| Introduction of 3,5-dimethoxyphenyl at N-1 of azetidin-2-one (B1220530) | Enhance antiproliferative activity | Predicted to have a positive impact on activity through binding at the colchicine site of tubulin | Design of microtubule-targeting agents mdpi.comresearchgate.net |

Approaches to Constrained Azetidine Systems

Introducing conformational constraints into azetidine-containing molecules is a powerful strategy in drug design. Rigid molecules often exhibit higher binding affinity for their biological targets due to a lower entropic penalty upon binding. enamine.net The azetidine ring itself provides a degree of conformational restriction compared to acyclic analogues. researchgate.net However, further constraining the system can lead to more potent and selective compounds.

One approach is the creation of bicyclic or polycyclic systems incorporating the azetidine ring. This can be achieved through intramolecular cyclization reactions, such as ring-closing metathesis, to form fused ring systems. nih.govnih.gov For example, the synthesis of azetidine-fused 8-membered rings has been described as a method to generate skeletal diversity. nih.gov

Spirocyclic systems, where a single atom is common to two rings, represent another important class of constrained azetidines. The synthesis of spirocyclic azetidines has been pursued to access novel chemical matter with desirable physicochemical properties for drug discovery. nih.gov These rigid structures can precisely orient substituents in three-dimensional space, leading to improved target engagement.

A conformation restriction strategy was also employed in the design of analogues of the potent antitumor agent TZT-1027, where a 3-aryl-azetidine moiety was used to replace a more flexible phenylethyl group, resulting in compounds with excellent antiproliferative activities. mdpi.com This demonstrates the utility of using the azetidine ring to limit conformational flexibility and enhance biological activity. enamine.net

| Approach | Description | Synthetic Strategy Example | Intended Outcome |

|---|---|---|---|

| Fused Bicyclic Systems | Creation of a second ring that shares two atoms with the azetidine ring. | Ring-closing metathesis to form an azetidine-fused 8-membered ring. nih.gov | Generate skeletal diversity and conformational rigidity. |

| Spirocyclic Systems | Two rings connected by a single common atom. | Metalation of an aminonitrile followed by intramolecular cyclization. nih.gov | Access novel scaffolds with defined 3D geometry and potentially improved properties. |

| Bridged Systems | A bicyclic system where the rings are connected by a bridge of one or more atoms. | Intramolecular cyclization from complex starting materials. nih.govnih.gov | Enhance rigidity and explore novel chemical space. |

| Conformationally Restricted Analogues | Replacing a flexible moiety in a known active compound with a more rigid azetidine-containing group. | Replacing a phenylethyl group with a 3-aryl-azetidine moiety in TZT-1027 analogues. mdpi.com | Limit conformational flexibility to improve binding affinity and activity. |

Applications of Azetidine Compounds in Advanced Research

Azetidines as Chiral Templates in Asymmetric Synthesis

Research into the specific use of 3-(3,5-Dimethoxyphenoxy)azetidine as a chiral template in asymmetric synthesis has not been extensively reported in the available scientific literature.

However, the broader class of chiral azetidine (B1206935) derivatives has been recognized for its potential in asymmetric catalysis. researchgate.netnih.gov Chiral azetidines are employed as ligands for metal catalysts and as organocatalysts to control the stereochemical outcome of chemical reactions. researchgate.net Their rigid, four-membered ring structure can create a well-defined chiral environment around a catalytic center, enabling high levels of enantioselectivity in reactions such as additions, cycloadditions, and ring-opening reactions. researchgate.netnih.gov For instance, chiral C2-symmetric 2,4-disubstituted azetidines have been synthesized and utilized as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net The development of synthetic routes to enantiomerically enriched C2-substituted azetidines further expands their utility as versatile synthetic intermediates for creating complex chiral molecules.

Use in Polymerization Research

There is currently no available research detailing the use of This compound in polymerization studies.

In a broader context, azetidine and its derivatives are recognized as monomers for ring-opening polymerization to produce polyamines. rsc.org Both cationic and anionic ring-opening polymerization methods have been explored. rsc.org The polymerization of azetidines can lead to linear or branched polymers, depending on the substituents on the azetidine ring and the polymerization conditions. These resulting polyamines have potential applications in various fields, including as coatings, for CO2 adsorption, and in gene transfection. rsc.org

Azetidine Moieties as Privileged Motifs in Molecular Design

While This compound itself has not been highlighted as a privileged motif, the azetidine scaffold, in general, is considered a valuable structural element in drug discovery and medicinal chemistry.

The term "privileged motif" refers to a molecular framework that can serve as a basis for the development of ligands for diverse biological targets. The azetidine ring's conformational rigidity and its ability to introduce three-dimensionality into otherwise flat molecules make it an attractive component in the design of new therapeutic agents. Its incorporation can lead to improved physicochemical properties, such as increased metabolic stability and enhanced binding affinity. The alpha keto amide moiety is another example of a privileged motif used in medicinal chemistry. medchemexpress.com

Development of Novel Chemical Probes and Fluorescent Dyes Utilizing Azetidine Scaffolds

Specific research on the application of This compound in the development of chemical probes and fluorescent dyes is not currently available.

However, the azetidine scaffold has been successfully incorporated into the structure of fluorescent dyes to enhance their properties. nih.govnih.govgoogle.comresearchgate.net Introducing azetidine-containing heterospirocycles into fluorophore scaffolds has been shown to improve their performance, including brightness, photostability, and water solubility. nih.govresearchgate.net This strategy has been applied to various classes of dyes, demonstrating the versatility of the azetidine moiety in the design of advanced fluorescent probes for biological imaging and other applications. nih.govnih.govgoogle.comresearchgate.net

Azetidine Derivatives as Building Blocks for Complex Molecular Architectures and Libraries

This compound is commercially available and can be utilized as a building block in the synthesis of more complex molecules. bldpharm.com

Azetidine derivatives, in general, are valuable building blocks for the construction of diverse molecular architectures and chemical libraries for drug discovery and other applications. beilstein-journals.orgnih.govmdpi.com Their strained ring system can be strategically opened to introduce functionality, or the ring can be incorporated as a key structural element. Various synthetic methods have been developed to create a wide range of substituted azetidines, which can then be used in multicomponent reactions or other synthetic transformations to generate libraries of complex and diverse molecules. beilstein-journals.orgnih.gov

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies methoxy (δ ~3.7–3.8 ppm) and azetidine ring protons (δ ~3.2–4.0 ppm).

- X-ray crystallography : Resolves ambiguities in stereochemistry and bond angles (e.g., C-O-C bond angles ~117°) .

- HPLC-MS : Validates purity (>95%) and detects byproducts. Contradictions in spectral data (e.g., unexpected splitting) require cross-validation with computational models (DFT) .

How does the compound’s stability vary under different storage and experimental conditions?

Basic

Stability is pH- and light-sensitive. Store at −20°C in amber vials under inert gas (N₂/Ar). In aqueous solutions, hydrolysis of the ether bond may occur at pH > 8. Accelerated stability studies (40°C/75% RH for 14 days) assess degradation pathways .

What advanced strategies resolve enantiomeric impurities in this compound synthesis?

Advanced

Chiral resolution techniques include:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol gradients.

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives.

- X-ray diffraction : Assign absolute configuration via anomalous scattering (e.g., Cu Kα radiation) .

How can computational modeling predict the compound’s reactivity in complex reaction systems?

Advanced

Density Functional Theory (DFT) calculates:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., azetidine nitrogen vs. methoxy oxygen).

- Transition states : Simulate activation energy for SN2 reactions (ΔG‡ ~25–30 kcal/mol).

- Lattice energy : Predict crystal packing for co-crystal design .

How do structural modifications (e.g., methoxy vs. methyl groups) affect biological or catalytic activity?

Q. Advanced

- Methoxy groups : Enhance solubility and H-bonding capacity (logP reduced by ~0.5 vs. methyl).

- Azetidine ring strain : Increases reactivity in ring-opening reactions (e.g., with electrophiles).

Comparative studies using analogs (e.g., 3-(3,5-dimethylphenoxy)azetidine) reveal steric effects on binding affinity .

How should researchers address contradictory data in published synthetic protocols?

Q. Advanced

- Reproducibility checks : Verify catalyst purity (e.g., CuI vs. CuBr) and solvent dryness.

- Byproduct analysis : Use LC-MS to trace impurities (e.g., dealkylated phenols).

- Kinetic studies : Compare reaction rates under varying temperatures. Discrepancies in yields (e.g., 60% vs. 80%) often stem from inert atmosphere control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.